Cas no 1421442-28-5 (2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide)

2-(4-Chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide is a synthetic organic compound featuring a chlorophenoxy moiety linked to a naphthalene-derived hydroxypropylacetamide structure. Its unique molecular architecture, combining aromatic and aliphatic components, makes it a versatile intermediate in pharmaceutical and agrochemical research. The presence of both chlorophenoxy and naphthalene groups enhances its potential for selective biological activity, particularly in receptor binding or enzyme inhibition studies. The hydroxyl group further improves solubility and derivatization possibilities, facilitating modifications for targeted applications. This compound is of interest in medicinal chemistry for its structural complexity and potential as a scaffold for developing novel bioactive molecules. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide structure
1421442-28-5 structure
商品名:2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide
CAS番号:1421442-28-5
MF:C21H20ClNO3
メガワット:369.841404914856
CID:6349150
PubChem ID:71787937

2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide
    • 2-(4-CHLOROPHENOXY)-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]ACETAMIDE
    • AKOS024536854
    • 2-(4-chlorophenoxy)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)acetamide
    • F6190-2117
    • 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide
    • 1421442-28-5
    • インチ: 1S/C21H20ClNO3/c22-16-8-10-17(11-9-16)26-14-21(25)23-13-12-20(24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,20,24H,12-14H2,(H,23,25)
    • InChIKey: IYUFACWFJITNRV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)OCC(NCCC(C1=CC=CC2C=CC=CC1=2)O)=O

計算された属性

  • せいみつぶんしりょう: 369.1131712g/mol
  • どういたいしつりょう: 369.1131712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 58.6Ų

2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6190-2117-10μmol
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
10μmol
$69.0 2023-09-09
Life Chemicals
F6190-2117-1mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
1mg
$54.0 2023-09-09
Life Chemicals
F6190-2117-4mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
4mg
$66.0 2023-09-09
Life Chemicals
F6190-2117-40mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
40mg
$140.0 2023-09-09
Life Chemicals
F6190-2117-75mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
75mg
$208.0 2023-09-09
Life Chemicals
F6190-2117-25mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
25mg
$109.0 2023-09-09
Life Chemicals
F6190-2117-50mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
50mg
$160.0 2023-09-09
Life Chemicals
F6190-2117-5mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
5mg
$69.0 2023-09-09
Life Chemicals
F6190-2117-15mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
15mg
$89.0 2023-09-09
Life Chemicals
F6190-2117-100mg
2-(4-chlorophenoxy)-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]acetamide
1421442-28-5
100mg
$248.0 2023-09-09

2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide 関連文献

2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamideに関する追加情報

Comprehensive Overview of 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide (CAS No. 1421442-28-5)

The compound 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide (CAS No. 1421442-28-5) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a naphthalene core and a chlorophenoxy moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with biological targets, such as enzymes and receptors.

In recent years, the demand for novel small-molecule inhibitors and therapeutic agents has surged, driven by advancements in precision medicine and targeted therapies. 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide aligns with this trend, as its structural complexity allows for fine-tuning of pharmacokinetic properties. Its hydroxypropylacetamide segment, for instance, enhances solubility, a critical factor in drug formulation. This compound is often discussed in forums focusing on structure-activity relationships (SAR) and medicinal chemistry optimization.

From a synthetic chemistry perspective, the preparation of CAS No. 1421442-28-5 involves multi-step organic reactions, including amide coupling and etherification. These processes are frequently explored in academic settings, with many researchers sharing protocols on platforms like ScienceDirect and PubMed. The compound’s chlorophenoxy group is particularly noteworthy, as it is often associated with enhanced binding affinity in ligand-receptor interactions. This feature has led to its inclusion in studies investigating GPCR modulators and kinase inhibitors.

Environmental and green chemistry considerations are also relevant when discussing 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide. With increasing regulatory scrutiny on chemical sustainability, researchers are exploring eco-friendly synthesis routes for such compounds. Topics like catalytic efficiency and waste reduction are frequently searched in conjunction with this molecule, reflecting the broader shift toward sustainable science.

In the context of drug delivery systems, this compound’s amphiphilic nature makes it a candidate for nanocarrier development. Its ability to self-assemble into micelles or liposomes is a hot topic in nanomedicine circles. Additionally, its fluorescence properties, attributed to the naphthalene ring, open doors for applications in bioimaging and diagnostic tools.

For those searching CAS No. 1421442-28-5 in commercial databases, it’s important to note that suppliers often list it under its full IUPAC name or abbreviated descriptors like naphthalene acetamide derivative. Pricing and availability vary, but it is generally categorized as a research-grade chemical, with purity levels exceeding 95% for most applications. Discussions on batch-to-batch consistency and analytical validation are common among procurement specialists.

Looking ahead, the versatility of 2-(4-chlorophenoxy)-N-3-hydroxy-3-(naphthalen-1-yl)propylacetamide ensures its continued relevance in interdisciplinary research. Whether in cancer therapeutics, neurodegenerative disease models, or advanced material design, this compound exemplifies the convergence of chemistry and innovation. As AI-driven drug discovery gains traction, computational studies predicting its ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity) are likely to proliferate, further solidifying its place in modern science.

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